Phthalimidinoglutarimide-C7-Br
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalimidinoglutarimide-C7-Br can be synthesized through several methods. One common strategy involves the condensation of phthalic acids or anhydrides with primary amines . Another method includes the carbonylative cyclization of aromatic amides or o-dihaloarenes . These reactions typically require readily available starting materials, cheap catalysts, and are often one-pot processes that are environmentally benign with operational simplicity .
Industrial Production Methods: Industrial production of phthalimides, including this compound, primarily involves the reaction of phthalic anhydride with ammonia . This process can be carried out in a continuous manner using a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess ammonia react at temperatures between 250–280°C .
Chemical Reactions Analysis
Types of Reactions: Phthalimidinoglutarimide-C7-Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with bases to form water-soluble salts, which can then undergo further reactions with halogens to yield N-halo derivatives . These derivatives can be further transformed through Hofmann degradation, resulting in the formation of isatoic anhydride or anthranilic acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (Cl₂, Br₂, I₂), alkali metal phthalimides, and hypohalous acids (HOCl, HOBr) . The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of this compound include N-halo derivatives, isatoic anhydride, and anthranilic acid . These products are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
Phthalimidinoglutarimide-C7-Br has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of proteolysis targeting chimeras (PROTACs), which are compounds designed to target and degrade specific proteins . In biology and medicine, it has been studied for its potential antiepileptic activity, with derivatives showing promising results in animal models . Additionally, it is used in the development of fluorescent materials and other organic compounds with unique properties .
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C7-Br involves its interaction with specific molecular targets and pathways. For instance, in its role as a PROTAC building block, it binds to E3 ligase ligands, facilitating the degradation of target proteins . In antiepileptic applications, it interacts with the GABA A receptor, enhancing its inhibitory effects and reducing seizure activity .
Comparison with Similar Compounds
Phthalimidinoglutarimide-C7-Br can be compared to other similar compounds, such as thalidomide (α-N-phthalimido-glutarimide), which also contains phthaloyl and glutarimide rings . Thalidomide has been widely studied for its sedative and antiepileptic properties, but it is also known for its teratogenic effects .
List of Similar Compounds:- Thalidomide (α-N-phthalimido-glutarimide)
- N-phthaloylglycine derivatives
- Other phthalimide-based compounds
Properties
Molecular Formula |
C20H25BrN2O3 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-[7-(7-bromoheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13H2,(H,22,24,25) |
InChI Key |
AMIRJBYUCCYKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCBr |
Origin of Product |
United States |
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